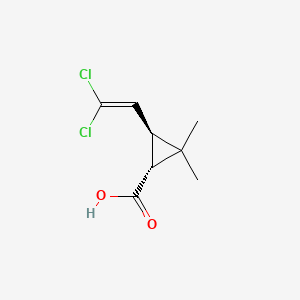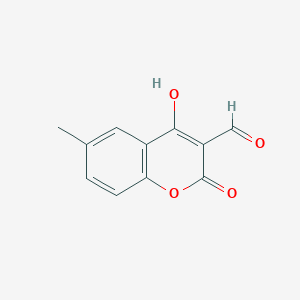
Tosylate-DPA-714
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tosylate-DPA-714 is a compound known for its high affinity for the translocator protein (18 kDa), also known as TSPO. This protein is found on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis and apoptosis. This compound is particularly significant in the field of neuroinflammation imaging, as it can be labeled with fluorine-18 for positron emission tomography (PET) imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tosylate-DPA-714 involves the nucleophilic substitution of a tosylate precursor with fluorine-18. The process typically uses tetraethylammonium bicarbonate in acetonitrile at 100°C . The reaction is fully automated on a Trasis AllinOne synthesizer, which enhances reliability and throughput .
Industrial Production Methods
In an industrial setting, the production of this compound follows Good Manufacturing Practice (GMP) guidelines. The process involves the use of a cassette-based system, which allows for the efficient and consistent production of the compound with high radiochemical yields and molar activities .
Chemical Reactions Analysis
Types of Reactions
Tosylate-DPA-714 primarily undergoes nucleophilic substitution reactions. The tosylate group is a good leaving group, making it suitable for substitution with nucleophiles like fluoride ions .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include tetraethylammonium bicarbonate, acetonitrile, and fluorine-18 . The reaction conditions typically involve heating the mixture to 100°C in an automated synthesizer .
Major Products Formed
The major product formed from the nucleophilic substitution reaction is fluorine-18 labeled DPA-714, which is used for PET imaging .
Scientific Research Applications
Tosylate-DPA-714 has a wide range of applications in scientific research:
Neuroinflammation Imaging: It is used in PET imaging to visualize inflammatory processes in the brain, particularly in models of neuroinflammation and brain tumors.
Steroidogenesis Studies: The compound has been shown to stimulate pregnenolone synthesis, making it useful in studies related to steroidogenesis.
Pharmacologic Characterization: This compound is used to evaluate the binding affinity and specificity of TSPO ligands.
Mechanism of Action
Tosylate-DPA-714 exerts its effects by binding to the translocator protein (18 kDa) on the outer mitochondrial membrane. This binding increases the synthesis of pregnenolone, a precursor of various steroids . The compound’s high affinity for TSPO allows for the selective imaging of neuroinflammation using PET .
Comparison with Similar Compounds
Similar Compounds
DPA-713: Another TSPO ligand with similar binding properties but different pharmacokinetic profiles.
PK11195: A well-known TSPO ligand used as a reference compound in many studies.
Uniqueness
Tosylate-DPA-714 is unique due to its high affinity for TSPO and its ability to be labeled with fluorine-18 for PET imaging. This makes it particularly useful for non-invasive imaging of neuroinflammation and other pathological conditions involving TSPO .
Properties
CAS No. |
958233-17-5 |
|---|---|
Molecular Formula |
C29H34N4O5S |
Molecular Weight |
550.67 |
Purity |
>95% |
Synonyms |
N,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)- 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
